2-Chloropyridine-5-sulfonyl chloride

描述

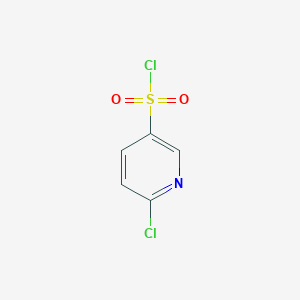

2-Chloropyridine-5-sulfonyl chloride (CAS 6684-39-5) is a heterocyclic sulfonyl chloride with the molecular formula C₅H₃Cl₂NO₂S and a molecular weight of 212.054 g/mol . Its IUPAC name is derived from the pyridine ring substituted with a chlorine atom at the 2-position and a sulfonyl chloride group (-SO₂Cl) at the 5-position. The compound’s structure (SMILES: ClC1=NC=C(C=N1)S(Cl)(=O)=O) highlights its dual reactive sites: the sulfonyl chloride group and the electron-deficient pyridine ring, making it a versatile intermediate in organic synthesis .

Key physical properties include a density of 1.6±0.1 g/cm³, boiling point of 304.4±22.0°C, and flash point of 137.9±22.3°C . Experimental studies on its dipole moment (3.22 D) suggest significant polarity, influencing its reactivity in nucleophilic substitution and coupling reactions . Industrially, it is used in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, often serving as a sulfonating agent .

Structure

2D Structure

属性

IUPAC Name |

6-chloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZKKHONVQGXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383137 | |

| Record name | 6-Chloropyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6684-39-5 | |

| Record name | 6-Chloropyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-pyridinesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

6-chloropyridine-3-sulfonyl chloride can be synthesized through the diazotization of 3-amino-2-chloropyridine followed by substitution of the diazo group with a sulfonyl group . The reaction involves the following steps:

- Diazotization: 3-amino-2-chloropyridine is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

- Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to form 6-chloropyridine-3-sulfonyl chloride.

Industrial Production Methods

An industrial method for producing pyridine-3-sulfonyl chloride involves adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid. The reaction is carried out in multiple divided portions, either stepwise or continuously, to produce pyridine-3-sulfonyl chloride . The reaction solution is then subjected to distillation under reduced pressure to purify the product.

化学反应分析

Types of Reactions

6-chloropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Hydrolysis: It can be hydrolyzed to form 6-chloropyridine-3-sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water and a base or acid catalyst.

Major Products

Sulfonamide Derivatives: Formed from substitution reactions with amines.

6-chloropyridine-3-sulfonic acid: Formed from hydrolysis reactions.

科学研究应用

6-chloropyridine-3-sulfonyl chloride has several applications in scientific research, including:

作用机制

The mechanism of action of 6-chloropyridine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide derivatives, which can have various biological activities. The molecular targets and pathways involved depend on the specific sulfonamide derivative formed.

相似化合物的比较

Table 1: Comparison of Pyridine-Based Sulfonyl Chlorides

Key Findings :

- Electron-Withdrawing Groups (EWGs): The cyano group in 5-cyanopyridine-2-sulfonyl chloride increases electrophilicity at the sulfonyl site, accelerating reactions with amines or alcohols .

- Halogen Effects: Bromine in 5-bromo-6-chloropyridine-3-sulfonyl chloride enhances versatility in cross-coupling reactions (e.g., Buchwald-Hartwig amination) compared to the mono-halogenated parent compound .

- Steric and Electronic Modulation : Methoxy substitution in 5-chloro-2-methoxypyridine-3-sulfonyl chloride reduces reactivity due to electron donation, favoring controlled sulfonylation in sensitive syntheses .

Heterocyclic Core Modifications

Table 2: Comparison with Pyrimidine and Other Heterocyclic Analogs

Key Findings :

- Pyrimidine vs. Pyridine : Pyrimidine-based analogs (e.g., 2-chloropyrimidine-5-sulfonyl chloride) exhibit greater ring strain and electron deficiency, leading to faster sulfonylation kinetics but lower thermal stability .

- Trifluoromethyl Effects : The CF₃ group in 2-(trifluoromethyl)pyrimidine-5-sulfonyl chloride improves blood-brain barrier penetration, making it valuable in neuropharmaceuticals .

Table 3: Hazard Profiles of Selected Sulfonyl Chlorides

生物活性

2-Chloropyridine-5-sulfonyl chloride is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom at the 2-position and a sulfonyl chloride group at the 5-position. This unique structure contributes to its reactivity and biological properties.

Research indicates that compounds containing sulfonamide groups, like this compound, exhibit various biological activities, including:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties by inhibiting bacterial folate synthesis.

- Antitumor Activity : Some studies have highlighted the potential of sulfonamide derivatives in inhibiting cancer cell proliferation through various pathways, including PI3K signaling.

- Antiviral Activity : The compound may also exhibit antiviral properties by interfering with viral replication processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity | IC50 (μM) | Reference |

|---|---|---|

| Antibacterial | <20 | |

| Antitumor (PI3Kα) | 1.08 - 2.69 | |

| Antimalarial (PfDHODH) | ≤20 |

Case Studies

- Antimalarial Activity : A study focusing on a series of triazolopyridine sulfonamides demonstrated that derivatives of this compound showed promising antimalarial activity against Plasmodium falciparum. The compounds were evaluated using in vitro assays, revealing IC50 values below 20 μM, indicating significant potential as PfDHODH inhibitors .

- Antitumor Properties : Research on sulfonamide derivatives has shown that they can inhibit PI3Kα kinase activity, a critical pathway in cancer cell survival and proliferation. The enantiomers of related compounds exhibited IC50 values ranging from 1.08 to 2.69 μM, showcasing their potential as anticancer agents .

- Antimicrobial Efficacy : In vitro studies have confirmed the antimicrobial properties of sulfonamide-containing compounds, with some exhibiting bactericidal effects at concentrations lower than 20 μM. This suggests their utility in developing new antibacterial agents .

Research Findings

Recent studies have utilized various methodologies to explore the biological activities of this compound:

- Molecular Docking Studies : These studies have been employed to predict the binding affinities of the compound to various biological targets, including enzymes involved in disease pathways.

- In Silico ADMET Predictions : Assessments of absorption, distribution, metabolism, excretion, and toxicity (ADMET) have been conducted to evaluate the pharmacokinetic profiles of potential drug candidates derived from this compound .

常见问题

Q. What are the environmental fate implications of this compound, and how can biodegradation be assessed?

- Methodological Answer : Conduct OECD 301 biodegradability tests using activated sludge inoculum. Track degradation products via high-resolution mass spectrometry (HRMS) and ion chromatography (IC) for chloride/sulfate ions. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) evaluate aquatic impacts. Computational tools like EPI Suite predict persistence and bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。